molecular formula C26H22N2O4 B2405873 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide CAS No. 391218-26-1

3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide

Cat. No.: B2405873
CAS No.: 391218-26-1
M. Wt: 426.472
InChI Key: GQVYYRBBAQMLAF-UHFFFAOYSA-N
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Description

The compound 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide is a synthetic molecule with the molecular formula C26H22N2O4 and a molecular weight of 426.472 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide typically involves the following steps:

    Formation of the amide bond: This is achieved by reacting 3-methoxybenzoic acid with an appropriate amine derivative of naphthalene under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

The compound 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide lies in its specific structural features, such as the combination of methoxy groups and the naphthalene core, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-31-21-11-5-9-19(13-21)25(29)27-23-15-17-7-3-4-8-18(17)16-24(23)28-26(30)20-10-6-12-22(14-20)32-2/h3-16H,1-2H3,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVYYRBBAQMLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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